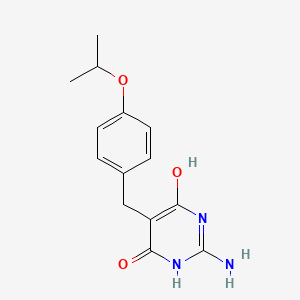
1-methyl-2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazole is a compound that has drawn significant interest in scientific research. It is a heterocyclic compound that contains a benzimidazole ring and a pyrrole ring. The compound is also known as SK&F 86002, and it has a molecular weight of 219.3 g/mol. In
作用機序
The mechanism of action of 1-methyl-2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazole is not fully understood. However, studies have suggested that the compound exerts its therapeutic effects by modulating various signaling pathways in the body. For example, in cancer research, the compound has been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. In Alzheimer's disease research, 1-methyl-2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazole has been found to inhibit the activity of the beta-secretase enzyme, which is involved in the formation of beta-amyloid plaques in the brain.
Biochemical and Physiological Effects
1-methyl-2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazole has been shown to have various biochemical and physiological effects. In cancer research, the compound has been found to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce tumor growth. In Alzheimer's disease research, the compound has been shown to reduce the accumulation of beta-amyloid plaques in the brain and improve cognitive function. In Parkinson's disease research, 1-methyl-2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazole has been found to protect dopaminergic neurons from oxidative stress and reduce motor deficits.
実験室実験の利点と制限
The advantages of using 1-methyl-2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazole in lab experiments include its potential therapeutic applications in various diseases, its ability to modulate various signaling pathways in the body, and its ability to induce apoptosis in cancer cells. However, the limitations of using the compound in lab experiments include its limited solubility in water, which can affect its bioavailability, and its potential toxicity at high concentrations.
将来の方向性
There are numerous future directions for research on 1-methyl-2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazole. One direction is to explore the compound's potential therapeutic applications in other diseases, such as diabetes and cardiovascular disease. Another direction is to investigate the compound's mechanism of action in more detail, particularly in relation to its effects on various signaling pathways in the body. Additionally, future research could focus on improving the synthesis method of the compound to increase its yield and reduce its toxicity. Finally, further studies could investigate the potential of 1-methyl-2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazole as a diagnostic tool for various diseases.
合成法
The synthesis of 1-methyl-2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazole involves the reaction of 2-aminobenzimidazole with methyl isocyanide in the presence of a catalyst. The reaction proceeds through a multistep process that involves the formation of an intermediate compound, which is then converted into the final product. The yield of the synthesis method is dependent on the reaction conditions, including temperature, pressure, and reaction time.
科学的研究の応用
1-methyl-2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazole has been the subject of numerous scientific research studies. The compound has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 1-methyl-2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazole has been found to inhibit the growth of cancer cells by inducing apoptosis. In Alzheimer's disease research, the compound has been shown to reduce the accumulation of beta-amyloid plaques in the brain. In Parkinson's disease research, 1-methyl-2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazole has been found to protect dopaminergic neurons from oxidative stress.
特性
IUPAC Name |
1-methyl-2-(1-methylpyrrol-2-yl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3/c1-15-9-5-8-12(15)13-14-10-6-3-4-7-11(10)16(13)2/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYBSXIPKDCHDTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=NC3=CC=CC=C3N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>31.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24808760 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-Methyl-2-(1-methylpyrrol-2-yl)benzimidazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-allyl-5-[(1-naphthyloxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5778033.png)
![6-methyl-2,4-diphenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B5778036.png)
![1-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-3,3-dimethyl-2-butanone](/img/structure/B5778038.png)
![ethyl 2-{[(2-furoylamino)carbonothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5778040.png)
![2-[(4-morpholinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B5778044.png)
![N-[3-(acetylamino)phenyl]-2,3,4-trimethoxybenzamide](/img/structure/B5778058.png)


![4-chloro-N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B5778090.png)

![N-benzyl-N',N'-dimethyl-N-[4-(methylthio)benzyl]-1,2-ethanediamine](/img/structure/B5778107.png)


